N-[4-chloro-2-(4-chlorophenyl)phenyl]-3-methyltriazole-4-carboxamide
Description
N-[4-chloro-2-(4-chlorophenyl)phenyl]-3-methyltriazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
N-[4-chloro-2-(4-chlorophenyl)phenyl]-3-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O/c1-22-15(9-19-21-22)16(23)20-14-7-6-12(18)8-13(14)10-2-4-11(17)5-3-10/h2-9H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBISTIKZZRJRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)C(=O)NC2=C(C=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(4-chlorophenyl)phenyl]-3-methyltriazole-4-carboxamide typically involves the reaction of 4-chloro-2-(4-chlorophenyl)aniline with 3-methyl-1H-1,2,4-triazole-4-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds, purification steps, and final coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(4-chlorophenyl)phenyl]-3-methyltriazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(4-chlorophenyl)phenyl]-3-methyltriazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring, used to treat fungal infections.
Voriconazole: Another antifungal agent with a triazole ring, known for its broad-spectrum activity.
Trazodone: An antidepressant with a triazole ring, used to treat depression and anxiety disorders.
Uniqueness
N-[4-chloro-2-(4-chlorophenyl)phenyl]-3-methyltriazole-4-carboxamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its dual chloro-substitution enhances its reactivity and potential for diverse applications compared to other triazole derivatives .
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